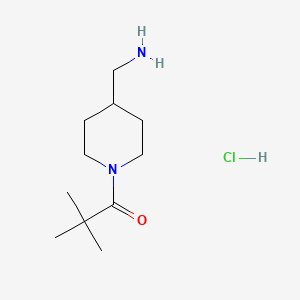
(2-Methylpyridin-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methylpyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1357353-58-2 . It has a molecular weight of 195.09 . It is stored at a temperature of -10 degrees . The compound is available in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2-Methylpyridin-4-yl)methanamine dihydrochloride” is 1S/C7H10N2.2ClH/c1-6-4-7(5-8)2-3-9-6;;/h2-4H,5,8H2,1H3;2*1H . This indicates the presence of a pyridine ring with a methyl group and a methanamine group attached to it.
Physical And Chemical Properties Analysis
“(2-Methylpyridin-4-yl)methanamine dihydrochloride” has a melting point of 273-274 degrees . It is a solid at room temperature .
科学的研究の応用
Potential Research Applications in Similar Compounds
Chemical Inhibitors in Drug Metabolism :Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlight the importance of understanding the selectivity and potency of chemical inhibitors, including compounds with similar structures to (2-Methylpyridin-4-yl)methanamine dihydrochloride, in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity Studies :The exploration of neurotoxicity and neurochemistry, as seen in studies on MDMA (a compound with a different target but part of the broad research on psychoactive substances), can provide insights into how structurally related compounds might interact with neurological pathways and potential therapeutic applications (McKenna & Peroutka, 1990).
Pharmacological Profile of Novel Compounds :Research on the behavioral pharmacology of novel compounds, such as selective serotonin antagonists, provides a framework for understanding how (2-Methylpyridin-4-yl)methanamine dihydrochloride might be studied for its pharmacological effects and potential therapeutic applications (Hudzik et al., 2003).
Metal Chelation and Biomedical Applications :Hydroxypyridinone complexes with aluminum highlight the role of pyridine derivatives in chelation therapy and their potential biomedical applications, which could be a research avenue for (2-Methylpyridin-4-yl)methanamine dihydrochloride (Santos, 2002).
DNA Binding Interactions and Therapeutic Applications :Understanding the binding interactions of cationic porphyrins with B-form DNA could provide insights into the potential applications of (2-Methylpyridin-4-yl)methanamine dihydrochloride in therapeutic settings, especially in targeting genetic materials or in drug delivery systems (McMillin et al., 2005).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
(2-methylpyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-4-7(5-8)2-3-9-6;;/h2-4H,5,8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNHTDUMUASSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745359 |
Source


|
| Record name | 1-(2-Methylpyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyridin-4-yl)methanamine dihydrochloride | |
CAS RN |
1357353-58-2 |
Source


|
| Record name | 1-(2-Methylpyridin-4-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpyridin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)




![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)





